Azinphos-methyl

Environmental Fate Photodegradation Kinetics Water Remediation

Azinphos-methyl (CAS 86-50-0) is an essential, non-substitutable organophosphorothioate reference standard for mechanistic toxicology, environmental photolysis modeling, and insecticide resistance research. Its unique metabolic response to piperonyl butoxide—where toxicity is reduced 3-fold versus potentiated 6-fold for the ethyl analog—makes it indispensable for cytochrome P450 bioactivation studies. Documented cross-resistance patterns in codling moth (conferring variable tolerance to phosmet, diazinon, carbaryl, and esfenvalerate) establish it as a cornerstone for multidrug resistance research. With an exceptionally short aqueous photodegradation half-life (2.5 min), it serves as a benchmark for advanced oxidation process validation. Procure certified reference material to ensure analytical accuracy in GC-MS/MS and LC-MS/MS method development for environmental and food safety monitoring.

Molecular Formula C10H12N3O3PS2
Molecular Weight 317.3 g/mol
CAS No. 86-50-0
Cat. No. B128773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzinphos-methyl
CAS86-50-0
SynonymsPhosphorodithioic Acid O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] Ester;  Phosphorodithioic Acid O,O-Dimethyl Ester S-Ester With 3-(Mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one ;  1,2,3-Benzotriazine Phosphorodithioic Acid Deriv.;  3-(Me
Molecular FormulaC10H12N3O3PS2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCOP(=S)(OC)SCN1C(=O)C2=CC=CC=C2N=N1
InChIInChI=1S/C10H12N3O3PS2/c1-15-17(18,16-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,7H2,1-2H3
InChIKeyCJJOSEISRRTUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)
6.59e-05 M
Soluble in methanol, ethanol, and propylene glycol, xylene, other organic solvents.
In dichloroethane, acetone, acetonitrile, ethyl acetate, and dimethyl sulfoxide, the solubility is >250 g/L at 20 °C;  n-heptane, 1.2 g/L at 20 °C;  xylene, 170 g/L at 20 °C
In toluene, dichloromethane, >20 g/L
Readily soluble in most organic solvents (toluene, chloroform, acetonitrile, benzene, carbon tetrachloride, and chlorobenzene), slightly soluble in 1-propanol.
In water, 20.9 mg/L at 20 °C
Solubility in water: none
0.003%

Structure & Identifiers


Interactive Chemical Structure Model





Azinphos-methyl (CAS 86-50-0) Procurement Guide: Key Properties and Identification for Scientific and Industrial Applications


Azinphos-methyl (CAS 86-50-0), also known as Guthion, is a broad-spectrum organophosphorothioate insecticide and acaricide characterized by the molecular formula C₁₀H₁₂N₃O₃PS₂ and a molecular weight of 317.32 g/mol [1]. It is a non-systemic compound with contact and stomach action, acting primarily as an acetylcholinesterase (AChE) inhibitor [2]. Physicochemically, it appears as colorless to brown waxy crystals with a melting point of 73°C, a log P of 2.466, and a water solubility of approximately 28 mg/L at 20-25°C [3]. Due to its high acute toxicity profile and regulatory restrictions in many regions, its current procurement is largely confined to specific analytical and research applications.

Why Azinphos-methyl Cannot Be Simply Substituted with Other Organophosphate Insecticides in Research and Specialized Applications


Azinphos-methyl exhibits a unique combination of physicochemical and toxicological properties that preclude direct substitution with other organophosphates (OPs) in many research and industrial contexts. While all OPs share a common mechanism of action—AChE inhibition—the specific kinetics of this inhibition, the compound's metabolic activation pathway, its environmental fate profile, and its cross-resistance patterns can vary significantly between closely related molecules [1][2]. For instance, the differential response to piperonyl butoxide, which potentiates azinphos-ethyl toxicity six-fold but reduces azinphos-methyl toxicity by three-fold in mice, highlights that even minor structural variations (methyl vs. ethyl) can drastically alter toxicological outcomes due to distinct metabolic interactions [1]. Similarly, documented cross-resistance patterns in codling moth populations demonstrate that resistance to azinphos-methyl confers variable, and often unpredictable, tolerance to alternative OPs like phosmet and diazinon, as well as to pyrethroids and carbamates [2]. Therefore, relying on generic class-level assumptions without compound-specific quantitative evidence can lead to significant errors in experimental design, risk assessment, and efficacy prediction.

Quantitative Differentiation of Azinphos-methyl from Key Analogs: A Data-Driven Evidence Guide for Scientific Selection


Comparative Photodegradation Half-Life in Aqueous Solution: Azinphos-methyl vs. Malathion and Chlorpyrifos

Under identical simulated solar irradiation using a 125 W xenon parabolic lamp, azinphos-methyl degrades significantly faster than malathion and chlorpyrifos in aqueous solution. This rapid photodegradation is a key differentiator for studies on environmental fate and water treatment, as it suggests a lower potential for persistence in sunlit surface waters compared to these common alternatives [1].

Environmental Fate Photodegradation Kinetics Water Remediation

Comparative In Vitro Anticholinesterase Potency: Azinphos-methyl IC50 in Fish Cardiac Tissue

In an in vitro assay using the spontaneously beating auricle of the gilthead sea bream (Sparus aurata), azinphos-methyl (MeAZP) demonstrated the highest anticholinesterase potency among a panel of five protoxicant organophosphates, based on its IC50 value. It was notably more potent than methamidophos and diazinon [1].

Toxicology AChE Inhibition Ecotoxicology

Comparative Acute Mammalian Toxicity: Azinphos-methyl Oral LD50 in Rats

Azinphos-methyl exhibits substantially higher acute oral toxicity in rats compared to many other widely used organophosphates, including chlorpyrifos and acephate. This places it in a distinct regulatory and risk management category, often requiring more stringent handling and application protocols [1].

Mammalian Toxicology Risk Assessment LD50

Comparative Contact Toxicity to European Honey Bees (Apis mellifera)

In a comparative topical application study, azinphosmethyl exhibited higher contact toxicity to European honey bees (Apis mellifera L.) than carbaryl and methyl parathion, though it was less toxic than the pyrethroid permethrin [1].

Pollinator Toxicology Ecotoxicology Insecticide Risk Assessment

Comparative Stability of Formulated Insecticides Under Alkaline Conditions: Azinphos-methyl vs. Phosmet

In a study assessing the stability of pesticide formulations, azinphos-methyl demonstrated significantly greater resistance to alkaline hydrolysis compared to its structural analog, phosmet. This difference in chemical stability can have direct implications for tank-mix compatibility and shelf-life under certain conditions [1].

Formulation Stability Chemical Degradation Hydrolysis

Key Research and Analytical Application Scenarios for Azinphos-methyl Based on Differentiated Evidence


Mechanistic Toxicology and Antidote Development Studies

Azinphos-methyl serves as a critical high-potency reference compound in mechanistic toxicology research. Its demonstrated high acute oral toxicity in mammals (rat oral LD50 of 4-16 mg/kg) and potent anticholinesterase activity (IC50 of 2.19 μM in fish cardiac tissue) make it an ideal model compound for investigating severe organophosphate poisoning and developing novel antidotes or therapeutic interventions [5]. Its distinct metabolic response to synergists like piperonyl butoxide further enables studies on the role of cytochrome P450 bioactivation in OP toxicity [3].

Environmental Fate and Photodegradation Modeling in Aquatic Systems

Due to its exceptionally short photodegradation half-life in aqueous solution (2.5 minutes), azinphos-methyl is a valuable model compound for studying rapid photolytic processes in surface water environments . Researchers modeling the fate of pesticides in sunlit water bodies or developing advanced oxidation processes for water treatment can use azinphos-methyl as a benchmark for compounds with high photoreactivity, and to contrast with more persistent analogs like malathion and chlorpyrifos.

Analytical Reference Standard for Method Development and Residue Analysis

Given its distinct physicochemical properties and the availability of well-characterized degradation data (e.g., stability in alkaline conditions, specific photodegradation products), azinphos-methyl (CAS 86-50-0) is an essential certified reference material for developing and validating analytical methods such as GC-MS or LC-MS/MS [5]. Its use ensures accurate quantification of this specific, highly toxic analyte in environmental and food samples, particularly in the context of regulatory monitoring or studies on historical contamination.

Insecticide Resistance and Cross-Resistance Studies

Azinphos-methyl is a cornerstone compound for research into insecticide resistance evolution and management. Documented cross-resistance patterns, where azinphos-methyl-resistant codling moth populations exhibit positive correlation with resistance to other OPs (diazinon, phosmet), carbamates (carbaryl), and pyrethroids (esfenvalerate), make it an indispensable tool for studying multi-drug resistance mechanisms at the biochemical and genetic level .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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